1-(2,4-Difluorophenyl)-1h-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZINVQEIDWJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016723 | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125126-63-8 | |
| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125126-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole, 1-(2,4-difluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 2,4 Difluorophenyl 1h Pyrrole
Established Pyrrole (B145914) and N-Aryl Pyrrole Synthetic Routes
The construction of the pyrrole ring and the formation of the N-aryl bond are pivotal steps in the synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole. Several classical and modern methods have been developed to achieve this, each with its own advantages and limitations.
Modified Paal-Knorr Reactions and Derivatives
The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgrgmcet.edu.in This reaction is typically conducted under acidic conditions to facilitate the cyclization and dehydration steps. wikipedia.org
The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org
Modifications to the classical Paal-Knorr conditions have been developed to improve yields, shorten reaction times, and employ milder, more environmentally friendly conditions. rgmcet.edu.in For instance, the use of catalysts such as iron(III) chloride in water allows for the synthesis of N-substituted pyrroles under mild conditions. organic-chemistry.org Other catalysts, including various metal halides like CaCl2, RuCl3, and ZrCl4, have also been successfully employed. mdpi.com A significant advancement involves the use of iodine as a catalyst, which enables the reaction to proceed at room temperature and without a solvent, offering exceptional yields for a range of substrates. rgmcet.edu.in
| Catalyst | Reaction Conditions | Key Advantages |
|---|---|---|
| Iron(III) chloride | Aqueous medium | Mild conditions, environmentally friendly. organic-chemistry.org |
| Iodine | Solvent-free, room temperature | High yields, short reaction times. rgmcet.edu.in |
| Zirconium(IV) chloride | - | Effective for various substrates. mdpi.com |
| Calcium chloride | Microwave irradiation | Rapid synthesis. mdpi.com |
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis provides another classical route to substituted pyrroles. wikipedia.org This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgwikipedia.org The generally accepted mechanism begins with the formation of an enamine from the reaction between the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the final pyrrole product. wikipedia.org Despite its status as a named reaction, the Hantzsch synthesis has been historically less utilized compared to other methods due to often lower yields and limited substrate scope in its original form. thieme-connect.com However, recent advancements and variations are expanding its applicability. thieme-connect.com
Aza-Wittig and Cross-Coupling Strategies for N-Aryl Pyrroles
The formation of the N-aryl bond is a critical step in the synthesis of compounds like this compound. Aza-Wittig reactions and various cross-coupling strategies are powerful tools for this transformation.
The Aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.org In the context of pyrrole synthesis, intramolecular aza-Wittig reactions are particularly useful for constructing N-heterocycles. nih.govwikipedia.org A metal-free, one-pot synthesis of substituted pyrroles can be achieved using the aza-Wittig reaction between chromones and phenacyl azides, offering high yields and a broad substrate scope. nih.gov The reaction proceeds through the formation of an iminophosphorane intermediate, which then reacts with a carbonyl group to form a C=N bond, followed by cyclization to the pyrrole ring. nih.gov
Cross-coupling reactions have become indispensable for forming C-N bonds. The Ullmann condensation, a classic copper-mediated reaction, has been widely used for the N-arylation of heterocycles. acs.org More contemporary methods, such as the Buchwald-Hartwig and Suzuki-Miyaura coupling reactions, offer milder conditions and greater functional group tolerance.
Copper-catalyzed N-arylation of pyrroles with arylboronic acids has been shown to be effective, even at room temperature, particularly for electron-deficient pyrroles. nih.govacs.org The use of diamine ligands with a copper(I) iodide catalyst allows for the successful coupling of various nitrogen heterocycles, including pyrroles, with aryl iodides and bromides. acs.org Palladium-catalyzed methods have also been developed, though they can sometimes be limited in their generality. acs.org For instance, the Suzuki-Miyaura coupling of SEM-protected bromopyrroles with arylboronic acids provides an efficient route to aryl-substituted pyrroles, avoiding common side reactions like debromination. nih.gov
| Method | Catalyst/Reagents | Key Features |
|---|---|---|
| Aza-Wittig Reaction | Iminophosphorane, Carbonyl compound | Metal-free, useful for intramolecular cyclization to form N-heterocycles. nih.govwikipedia.org |
| Copper-Catalyzed Cross-Coupling | Cu(II) acetate, CuI/diamine ligand | Effective for electron-deficient pyrroles and a broad range of heterocycles. acs.orgnih.govacs.org |
| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Milder conditions, but can have limitations in generality. acs.org |
| Suzuki-Miyaura Coupling | Palladium catalyst, Arylboronic acid | Efficient for creating C-C bonds, adaptable for C-N bond formation with protected pyrroles. nih.gov |
Multicomponent Reactions (MCRs) for Pyrrole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. bohrium.comnih.gov Several MCRs have been developed for the synthesis of pyrrole derivatives. researchgate.netbohrium.com These reactions offer significant advantages in terms of atom economy and step efficiency. bohrium.com For example, a three-component reaction involving an imine, diazoacetonitrile, and an activated alkyne, catalyzed by dirhodium(II) salts, can produce substituted 1,2-diarylpyrroles. acs.org Another approach involves the catalyst-free, three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water to yield polysubstituted pyrroles. orientjchem.org
Intramolecular Redox Reactions
A notable approach for the synthesis of N-aryl pyrroles involves an intramolecular redox reaction. rsc.org This method utilizes a Lewis acid-mediated 1,5-hydride shift and subsequent isomerization of 2-(3-pyrroline-1-yl)arylaldehydes to afford N-aryl pyrroles in good yields. rsc.org This strategy is particularly applicable to the synthesis of fluorazene derivatives, which are electron donor-acceptor molecules. rsc.org
Contemporary Approaches to N-Aryl Pyrrole Construction
Modern synthetic chemistry continues to refine and innovate upon established methods for N-aryl pyrrole synthesis. A key focus is the development of more sustainable and efficient catalytic systems.
Recent advancements in the Paal-Knorr reaction include the use of heterogeneous catalysts like nano-sulfated TiO2 and silica (B1680970) sulfuric acid, which allow for solvent-free conditions and catalyst recycling. rgmcet.edu.inbeilstein-journals.org Furthermore, the use of chiral phosphoric acids has enabled the first catalytic asymmetric Paal-Knorr reaction, providing atroposelective synthesis of axially chiral arylpyrroles. acs.org L-proline has also been employed as a catalyst for the Paal-Knorr synthesis, facilitating the construction of highly functionalized pyrroles and complex scaffolds like pyrrolo[2,1-a]isoquinolines. rsc.org
In the realm of cross-coupling reactions , new ligand developments and catalyst systems continue to expand the scope and efficiency of N-arylation. The use of copper nanoparticles has been explored for the C-N cross-coupling of trans-4-hydroxy-L-proline with aryl halides, leading to N-aryl pyrroles through an aromatization process. researchgate.net
Multicomponent reactions are also evolving with a focus on green chemistry. orientjchem.org Water is increasingly used as a solvent, and catalyst-free conditions are being developed, making these reactions more environmentally benign. orientjchem.org For instance, a one-pot, three-component synthesis of polysubstituted pyrroles has been reported in water at elevated temperatures without any catalyst. orientjchem.org
Finally, novel intramolecular cyclization strategies continue to emerge. Gold-catalyzed cascade reactions of α-amino ketones with alkynes provide a direct route to substituted pyrroles. organic-chemistry.org Another innovative method involves a gold-catalyzed intramolecular reaction between a pyrrole ring and a tethered alkyne, which proceeds through pyrrole dearomatization and a 1,2-acyl shift, enabled by the cooperative action of the gold catalyst and an isoxazole (B147169) cocatalyst. nih.gov
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful and versatile tools for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of this compound.
Cross-Coupling Reactions (e.g., C-N Bond Formation)
The most direct and widely employed methods for the synthesis of N-arylpyrroles are transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the cornerstone reactions in this context. wikipedia.orgacs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone for C-N bond formation due to its high efficiency, broad substrate scope, and functional group tolerance. wikipedia.orgrsc.org The synthesis of this compound via this method would typically involve the coupling of pyrrole with a 2,4-difluorophenyl halide, such as 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands like XPhos or t-BuXPhos, have shown remarkable efficacy in coupling a wide range of aryl halides with various amines, including heterocyclic amines like pyrrole. nih.gov
A plausible reaction scheme is as follows:
Reactants: Pyrrole and 1-bromo-2,4-difluorobenzene
Catalyst System: A palladium precursor such as Pd(OAc)₂ or [Pd(allyl)Cl]₂ in combination with a phosphine ligand like t-BuXPhos.
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the pyrrole. nih.gov
Solvent: Anhydrous, non-polar aprotic solvents like toluene (B28343) or 1,4-dioxane (B91453) are commonly employed. nih.gov
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene | Carbazole | t-BuOLi | Toluene | 98 | nih.gov |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Indole | K₃PO₄ | t-Amyl alcohol | 95 | rsc.org |
| Pd₂(dba)₃ / BINAP | 1-Iodonaphthalene | Aniline (B41778) | NaOt-Bu | Toluene | 92 | wikipedia.org |
Ullmann Condensation: The copper-catalyzed N-arylation of heterocycles, known as the Ullmann condensation, is a classical and cost-effective alternative to palladium-catalyzed methods. acs.orgmedchemexpress.com While traditional Ullmann reactions often require harsh conditions, modern protocols utilize copper(I) salts, such as CuI, in combination with various ligands to facilitate the coupling under milder conditions. orientjchem.orguni-mainz.de For the synthesis of this compound, this would involve the reaction of pyrrole with a 2,4-difluorophenyl halide. Diamine ligands, such as 1,2-diaminocyclohexane, have been shown to be effective in promoting the N-arylation of pyrroles with aryl iodides and bromides. orientjchem.org
A representative reaction setup would be:
Reactants: Pyrrole and 1-iodo-2,4-difluorobenzene
Catalyst System: Copper(I) iodide (CuI) and a ligand like 1,2-diaminocyclohexane or picolinic acid. orientjchem.orgresearchgate.net
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often used. researchgate.net
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Yield (%) | Reference |
| CuI / 1,2-Diaminocyclohexane | Iodobenzene | Pyrrole | K₂CO₃ | Dioxane | 85 | orientjchem.org |
| CuI / Picolinic Acid | 2-Iodotoluene | 2,6-Dimethylphenol | K₃PO₄ | DMSO | 100 | researchgate.net |
| CuI / Phenanthroline | 2-Chlorobenzoic Acid | Aniline | KOH | - | High | acs.org |
Diels-Alder Cycloadditions via Aryne Intermediates
A study by Chen et al. demonstrated the Diels-Alder cycloaddition of N-arylpyrroles with benzynes generated from diaryliodonium salts, leading to the formation of bridged-ring amines. These products could then be converted to N-phenylamine derivatives. researchgate.net This suggests that this compound, once formed, could participate in such cycloaddition reactions.
Organocatalytic Strategies for Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. greyhoundchrom.comkhanacademy.orgresearchgate.net In the context of this compound, organocatalysis can be envisioned for the enantioselective synthesis of its chiral derivatives, particularly those exhibiting axial chirality.
The catalytic asymmetric Paal-Knorr reaction is a prime example. acs.orgresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,4-difluoroaniline (B146603), catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA). acs.org The chiral catalyst controls the stereochemical outcome of the cyclization, leading to the formation of atropisomeric N-arylpyrroles with high enantioselectivity. nih.govyoutube.com
A potential asymmetric synthesis of a chiral derivative could be:
Reactants: A prochiral 1,4-dicarbonyl compound and 2,4-difluoroaniline.
Catalyst: A chiral phosphoric acid (CPA) like TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).
Additives: A Lewis acid co-catalyst may be required to enhance reactivity and selectivity. acs.org
Solvent: A non-polar solvent like toluene or dichloromethane.
| Catalyst | Reactant 1 | Reactant 2 | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid / Sc(OTf)₃ | 3-Phenyl-2,5-hexanedione | Aniline | 95 | 92 | acs.org |
| Chiral Phosphoric Acid | o-Alkynylaniline derivative | - | 99 | 95:5 er | youtube.com |
| (S)-Proline | 2,5-Dimethoxytetrahydrofuran (B146720) | Various anilines | >85 | - | rsc.org |
Visible Light-Induced Photocatalytic and Electrochemical Syntheses
In recent years, visible-light photocatalysis and electrosynthesis have gained prominence as green and sustainable methods for organic transformations. alfa-chemistry.com
Visible Light-Induced Photocatalytic Synthesis: Photocatalytic methods for the synthesis of N-arylpyrroles often involve the generation of radical intermediates under mild conditions. rsc.org A plausible photocatalytic route to this compound could involve the coupling of pyrrole with a suitable 2,4-difluorophenyl precursor, such as a diazonium salt, in the presence of a photosensitizer like Eosin Y or a carbazole-based photocatalyst like 4CzIPN. researchgate.net These photocatalysts, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate the reactive intermediates required for C-N bond formation.
Electrochemical Synthesis: Electrosynthesis offers an alternative, reagent-free approach to drive chemical reactions using electricity. rsc.orgnih.gov The electrochemical synthesis of N-arylpyrroles can be achieved through the anodic oxidation of a mixture of pyrrole and an aniline derivative. For the synthesis of this compound, an electrochemical approach could involve the oxidation of 2,4-difluoroaniline in the presence of a suitable pyrrole precursor or a 1,4-dicarbonyl compound in a one-pot Paal-Knorr type reaction.
Specialized Synthesis of Fluorinated Pyrroles
Strategies for Introducing Fluorine into the Pyrrole Nucleus
While the primary focus is on the synthesis of this compound, where the fluorine atoms are on the N-aryl substituent, it is also relevant to consider methods for the direct fluorination of the pyrrole ring itself. These methods could be applied to 1-phenylpyrrole (B1663985) or its derivatives to generate a wider range of fluorinated analogues.
Direct electrophilic fluorination of the pyrrole ring is a common strategy. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents that can introduce fluorine onto electron-rich aromatic rings like pyrrole. nih.gov The regioselectivity of the fluorination can be influenced by the substituents already present on the pyrrole ring. For instance, direct fluorination of styrenes has been achieved using a combination of a ruthenium catalyst and N-fluorobenzenesulfonimide (NFSI). Such methodologies could potentially be adapted for the direct C-H fluorination of the pyrrole ring in 1-phenylpyrrole. medchemexpress.com
| Fluorinating Agent | Substrate | Catalyst/Conditions | Product | Reference |
| Selectfluor® | 2-Aryl-5-(bromomethyl)-1-pyrrolines | - | 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles | nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Styrenes | RuCl₃ | Fluorostyrenes |
Cycloaddition and Heterocyclization Approaches for Fluoropyrroles
Cycloaddition reactions are powerful tools for the construction of heterocyclic systems, including the pyrrole nucleus. rsc.org These reactions, particularly [3+2] cycloadditions, offer a convergent and often stereocontrolled route to highly substituted pyrrolidines, which can then be aromatized to pyrroles. mdpi.com The synthesis of fluorinated pyrroles can be achieved by using fluorinated building blocks in these cycloaddition strategies. researchgate.net
One prominent approach involves the reaction of an azomethine ylide with a suitable dipolarophile. mdpi.com For the synthesis of a 1-aryl-substituted pyrrole, the strategy would involve a 1,3-dipolar cycloaddition. For instance, a [3+2] cycloaddition reaction between an appropriate nitrile and a thioketene (B13734457) intermediate, generated in the presence of a base, can yield substituted thiazoles, and similar principles can be applied for pyrrole synthesis. rsc.org A base-promoted [3+2] cycloaddition of propiolonitriles with isocyanides has also been reported for the synthesis of pyrrole derivatives. researchgate.net
Another strategy involves the hetero-Diels-Alder reaction, a [4+2] cycloaddition, where a 1-azadiene reacts with a dienophile to form a six-membered ring, which can then be transformed into a pyridine (B92270) or other aza-heterocycles. rsc.org While not a direct route to five-membered pyrroles, the principles of using nitrogen-containing components in cycloadditions are fundamental. rsc.org
A noteworthy strategy for creating fluorinated pyrroles is the one-pot regiospecific cycloaddition that utilizes a traceless directing group to construct 4-fluorinated pyrroles. researchgate.net This method provides access to fluoropyrroles that are otherwise difficult to obtain. researchgate.net Furthermore, the one-carbon ring expansion of pyrroles using dibromofluoromethane (B117605) as a bromofluorocarbene source offers a direct route to 3-fluorinated pyridines, showcasing the versatility of fluorinated heterocycle synthesis starting from pyrroles. nih.gov
The following table summarizes representative cycloaddition approaches for synthesizing heterocyclic compounds, which are foundational for developing routes to fluoropyrroles.
Table 1: Cycloaddition Strategies for Heterocycle Synthesis
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Azomethine Ylides + Ethylene Derivatives | Spirooxindole-pyrrolidines | Eco-friendly, atom-economical, one-pot multi-component reaction. | mdpi.com |
| [3+2] Cycloaddition | Propiolonitriles + Isocyanides | Pyrrole derivatives | Base-promoted, rapid reaction times (10-90 min). | researchgate.net |
| [4+2] Cycloaddition (Hetero-Diels-Alder) | 1-Azadienes + Alkenes/Alkynes | Pyridines | Thermal pericyclic or transition-metal catalyzed approaches. | rsc.org |
| One-pot [3+2] Cycloaddition | Diazo reagents + Fluoronitroalkenes | 4-Aryl-3-fluoropyrazoles | Silver-catalyzed, regioselective. Provides access to fluorinated heterocycles. | researchgate.net |
Anodic Fluorination Techniques
Anodic fluorination represents a direct and selective method for introducing fluorine atoms into organic molecules. acs.orgelectrochem.org This electrochemical technique avoids the use of harsh and often toxic chemical fluorinating agents. electrochem.org The direct fluorination of the pyrrole ring, particularly for N-substituted pyrroles, has been successfully demonstrated. acs.orgnih.gov
The process involves the electrolysis of an N-substituted pyrrole in an organic solvent, such as acetonitrile (B52724) (MeCN), containing a fluoride-based supporting salt like Et₃N·nHF or Et₄NF·4HF. acs.orgnih.gov Platinum electrodes are typically used in an undivided cell under constant current conditions. acs.org
A critical factor for successful anodic fluorination of pyrroles is the presence of an electron-withdrawing group on the pyrrole ring, such as a cyano (-CN) or a p-tosyl (-Ts) group. acs.orgnih.gov N-methylpyrrole lacking such a group tends to form polymeric products at the anode surface, whereas N-methyl- and N-p-tosylpyrroles with a cyano group undergo smooth fluorination to yield the corresponding fluorinated products in moderate to excellent yields. acs.orgnih.gov These electron-withdrawing groups appear to promote the desired fluorination pathway over polymerization by stabilizing the cation radical intermediate. acs.org
The following table details the conditions and outcomes of anodic fluorination for various N-substituted pyrroles.
Table 2: Anodic Fluorination of N-Substituted Pyrroles
| Substrate | Supporting Electrolyte (1 M in MeCN) | Charge Passed (F/mol) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Cyano-1-methylpyrrole | Et₃N-3HF | 4 | 5,5-Difluoro-1-methyl-3-pyrrolin-2-one and others | 42 (total) | electrochem.orgnih.gov |
| 2-Cyano-1-methylpyrrole | Et₄NF-4HF | 4 | 5,5-Difluoro-1-methyl-3-pyrrolin-2-one and others | 52 (total) | electrochem.orgnih.gov |
| 2-Cyano-1-p-tosylpyrrole | Et₃N-3HF | 4 | Corresponding difluorinated product | 89 | acs.org |
| 1-p-Tosylpyrrole | Et₃N-3HF | 4 | Corresponding difluorinated product | 78 | acs.org |
| N-Methylpyrrole | Et₃N-3HF | - | Polymeric product | - | acs.orgnih.gov |
Green Chemistry Principles in Pyrrole Synthesis
The application of green chemistry principles to the synthesis of pyrroles is an area of growing importance, aiming to reduce environmental impact through waste prevention, use of safer solvents, and improved energy efficiency. researchgate.netacs.orgmsu.edu Key strategies include the use of aqueous media, solvent-free conditions, and alternative energy sources like microwaves and ultrasound. researchgate.netnih.gov
Solvent-Free and Aqueous Media Syntheses
Performing organic reactions in water or without any solvent is a cornerstone of green chemistry, minimizing the use of volatile and often hazardous organic solvents. acs.org The Paal-Knorr pyrrole synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine, is particularly amenable to these conditions. rsc.orgpensoft.net
For example, the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines can be efficiently carried out in water, catalyzed by a small amount of iron(III) chloride, yielding N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org Another green approach utilizes nano-organocatalysts in an aqueous medium under microwave irradiation. pensoft.net
Solvent-free syntheses, often facilitated by mechanochemical activation or simply by heating the neat reactants, offer further environmental benefits. rsc.org A solvent-free Paal-Knorr reaction using mechanochemical activation with a biomass-derived catalyst like citric acid has been shown to produce various N-substituted pyrroles in very short reaction times. rsc.org
The table below provides examples of green Paal-Knorr pyrrole syntheses.
Table 3: Solvent-Free and Aqueous Media Syntheses of Pyrroles
| Reaction | Reactants | Catalyst/Conditions | Medium | Yield | Reference |
|---|---|---|---|---|---|
| Paal-Knorr | 2,5-Dimethoxytetrahydrofuran + Amines/Sulfonamides | Iron(III) chloride (cat.) | Water | Good to Excellent | organic-chemistry.org |
| Paal-Knorr | Hexane-2,5-dione + Aromatic Amines | Vitamin B₁ (cat.), Room Temp. | Ethanol | 25-94% | rsc.org |
| Paal-Knorr | 1,4-Diones + Amines | Choline chloride/urea, 80°C | Deep Eutectic Solvent | 56-99% | rsc.org |
| Paal-Knorr | Diketones + Amines | Citric acid (1 mol%), 30 Hz ball-mill | Solvent-free | 23-84% | rsc.org |
Microwave and Ultrasound-Assisted Protocols
Microwave (MW) and ultrasound irradiation are alternative energy sources that can dramatically accelerate chemical reactions, leading to higher yields, shorter reaction times, and often cleaner reaction profiles compared to conventional heating. pensoft.netresearchgate.net These techniques are increasingly applied to the synthesis of heterocyclic compounds, including pyrroles. pensoft.netbenthamscience.com
Microwave-assisted organic synthesis (MAOS) has been successfully employed for various pyrrole synthesis methods, including the Paal-Knorr, Hantzsch, and Barton-Zard reactions. pensoft.netresearchgate.net For example, an efficient microwave-assisted Paal-Knorr condensation of 1,4-diketones with amines can produce a diverse array of polysubstituted pyrroles in good yields. organic-chemistry.org The use of microwaves can drastically reduce reaction times from hours to minutes. researchgate.net
Ultrasound-assisted synthesis also offers significant advantages. For instance, the synthesis of 3-functionalized indoles has been achieved via an ultrasound-assisted domino reaction. nih.gov Similarly, ultrasound has been used to facilitate the synthesis of benzimidazole (B57391) derivatives, demonstrating its utility in heterocycle construction. nih.gov These methods often operate under milder conditions and can improve the efficiency of catalytic processes. rsc.org
Table 4: Microwave and Ultrasound-Assisted Pyrrole Synthesis
| Method | Reactants | Conditions | Key Advantage(s) | Reference |
|---|---|---|---|---|
| Paal-Knorr (MW) | 1,4-Diketones + Amines | Microwave irradiation | Reduced reaction times, increased yields, versatile. | organic-chemistry.org |
| Paal-Knorr (MW) | 2,5-Hexanedione + Amine | N-Bromosuccinimide (cat.), MW | Rapid and efficient synthesis of N-substituted pyrroles. | pensoft.net |
| Paal-Knorr (MW) | 2,5-Dimethoxytetrahydrofuran + Anilines | MW, uncatalyzed | Synthesis in water, green protocol. | pensoft.net |
| Domino Reaction (US) | Anilines + Arylglyoxal monohydrates + 1,3-Dicarbonyls | Ultrasound irradiation, TFA (cat.) | Green one-pot procedure for 3-functionalized indoles. | nih.gov |
| Chromene Synthesis (US) | Various | Pr₆O₁₁ catalyst, Ultrasound, Aqueous hydrotrope | Enhanced reaction rates, low energy use, sustainable. | rsc.org |
Mechanochemical Approaches
Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), represents a highly sustainable synthetic strategy, often proceeding in the absence of bulk solvents. researchgate.netnih.gov This technique has been successfully applied to the synthesis of N-containing heterocycles, including pyrroles. acs.org
The mechanochemical van Leusen pyrrole synthesis, for example, provides 3,4-disubstituted pyrroles in good yields by milling a tosylmethyl isocyanide (TosMIC) with an activated alkene in the presence of a base. organic-chemistry.orgacs.org This solvent-free protocol is compatible with a range of electron-withdrawing groups. acs.org
Similarly, a solventless Paal-Knorr synthesis of N-substituted pyrroles has been developed using ball-milling. rsc.orgresearchgate.net This method employs a catalytic amount of a bio-sourced organic acid, like citric acid, and achieves good yields in very short reaction times (e.g., 15 minutes). researchgate.net The efficiency of the reaction can be tuned by adjusting parameters such as the milling frequency and the amount of catalyst. researchgate.net Mechanochemistry has even been used for the four-fold condensation of pyrrole with aldehydes to form porphyrins, a testament to its power in forming C-C bonds without solvent. nih.gov
Table 5: Mechanochemical Synthesis of Pyrroles
| Reaction Type | Reactants | Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| van Leusen Pyrrole Synthesis | TosMIC + Activated Alkenes | Base, Ball-milling | Moderate to Excellent | Solvent-free, compatible with various functional groups. | organic-chemistry.orgacs.org |
| Paal-Knorr Condensation | 2,5-Hexanedione + Amines | Citric acid (1-10 mol%), Ball-mill (10-30 Hz), 15 min | ~79% (optimized) | Solventless, uses a "green" catalyst, rapid. | researchgate.net |
| Porphyrin Synthesis | Pyrrole + Benzaldehyde | Acid catalyst, Grinding | - | Solvent-free C-C bond formation. | nih.gov |
Table of Compounds
Comprehensive Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the unavailability of direct experimental spectra for 1-(2,4-Difluorophenyl)-1H-pyrrole, the following analysis is based on predicted data and comparison with structurally related compounds such as 1-phenylpyrrole (B1663985) and 2,4-difluoroaniline (B146603).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Environment
The ¹H NMR spectrum is anticipated to reveal the distinct proton environments within the molecule. The pyrrole (B145914) ring protons are expected to appear as two sets of multiplets, corresponding to the α-protons (adjacent to the nitrogen) and β-protons. For 1-phenylpyrrole, these protons typically resonate at approximately 7.08 ppm (t, 2H, H-2,5) and 6.35 ppm (t, 2H, H-3,4) respectively. chemicalbook.com The 2,4-difluorophenyl group will exhibit a more complex splitting pattern due to fluorine-proton coupling. The proton ortho to the pyrrole-substituted nitrogen (H-6') is expected to be a triplet of doublets, the proton meta to the pyrrole-substituted nitrogen and ortho to a fluorine (H-5') a doublet of doublets, and the proton para to the pyrrole-substituted nitrogen (H-3') a doublet of triplets.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-2', H-5' (Pyrrole α-H) | ~7.1-7.3 | t | |
| H-3', H-4' (Pyrrole β-H) | ~6.3-6.5 | t | |
| H-3 (Phenyl) | ~7.0-7.2 | ddd | Coupled to H-5, F-2, and F-4 |
| H-5 (Phenyl) | ~7.2-7.4 | ddd | Coupled to H-3, H-6, and F-4 |
| H-6 (Phenyl) | ~7.4-7.6 | td | Coupled to H-5 and F-2 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum will provide a detailed map of the carbon framework of this compound. The pyrrole ring carbons are expected to show two distinct signals, with the α-carbons appearing at a lower field than the β-carbons. For 1-phenylpyrrole, these signals are observed at approximately 121.9 ppm (C-2,5) and 110.2 ppm (C-3,4). nih.gov The carbons of the difluorophenyl ring will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a characteristic feature. The carbons directly bonded to fluorine (C-2' and C-4') will show large coupling constants.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) | Notes |
| C-2, C-5 (Pyrrole α-C) | ~122-124 | - | |
| C-3, C-4 (Pyrrole β-C) | ~110-112 | - | |
| C-1' (Phenyl) | ~125-127 | d | ²JCF |
| C-2' (Phenyl) | ~158-162 | dd | ¹JCF, ²JCF |
| C-3' (Phenyl) | ~112-114 | d | ²JCF |
| C-4' (Phenyl) | ~160-164 | dd | ¹JCF, ²JCF |
| C-5' (Phenyl) | ~105-107 | d | ²JCF |
| C-6' (Phenyl) | ~130-132 | d | ³JCF |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
To unequivocally assign the proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling networks, confirming the connectivity between the adjacent protons on the pyrrole ring (H-2/H-3 and H-4/H-5) and on the difluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) ¹H-¹³C correlations. It would be crucial for confirming the connection between the pyrrole ring and the difluorophenyl ring by observing correlations from the pyrrole protons to the phenyl carbons and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It would be valuable in confirming the spatial relationship between the protons of the pyrrole ring and the ortho-protons of the difluorophenyl ring, thus confirming the N-phenyl linkage.
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a combination of bands corresponding to the vibrations of the pyrrole ring and the difluorophenyl group.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3150 | C-H stretching | Aromatic (Pyrrole) |
| ~3000-3100 | C-H stretching | Aromatic (Phenyl) |
| ~1500-1600 | C=C stretching | Aromatic rings |
| ~1250-1350 | C-N stretching | Aryl-N |
| ~1100-1250 | C-F stretching | Aryl-F |
| ~700-900 | C-H out-of-plane bending | Aromatic |
The spectrum of 1-phenylpyrrole exhibits characteristic aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching bands in the 1600-1450 cm⁻¹ region. nist.gov The presence of the 2,4-difluorophenyl group would introduce strong C-F stretching absorptions, typically in the 1250-1100 cm⁻¹ region. unair.ac.id
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to be influenced by the electronic conjugation between the pyrrole and the difluorophenyl rings. For comparison, 1-phenylpyrrole in nonpolar solvents shows a single fluorescence band, while in polar solvents, a second red-shifted band appears, indicating the presence of different electronic states. medchemexpress.com The introduction of fluorine atoms on the phenyl ring may cause a slight hypsochromic (blue) or bathochromic (red) shift in the absorption maxima depending on the interplay of their inductive and resonance effects.
Anticipated UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Electronic Transition |
| Hexane | ~250-270 | π → π |
| Ethanol | ~255-275 | π → π |
Note: These are estimated values based on related structures. The actual absorption maxima may differ.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₇F₂N, which corresponds to a monoisotopic mass of approximately 179.05 g/mol .
The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 179. The fragmentation pattern will likely involve the characteristic cleavages of N-arylpyrroles. researchgate.netnih.gov Common fragmentation pathways could include:
Loss of HCN: A common fragmentation for pyrroles, leading to a fragment at m/z 152.
Loss of a fluorine atom: Resulting in a fragment at m/z 160.
Cleavage of the N-C bond: This could lead to fragments corresponding to the pyrrole cation (m/z 66) and the difluorophenyl cation (m/z 113) or radical.
Rearrangements and further fragmentation: Complex rearrangements could lead to a variety of smaller fragment ions.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 179 | [M]⁺˙ (Molecular Ion) |
| 152 | [M - HCN]⁺˙ |
| 160 | [M - F]⁺ |
| 113 | [C₆H₃F₂]⁺ |
| 66 | [C₄H₄N]⁺ |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places. This precision allows for the calculation of the elemental composition.
For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₇F₂N. The analysis, often using an electrospray ionization (ESI) source, would aim to find the [M+H]⁺ ion. The expected exact mass for this ion can be calculated and compared to the measured mass. A close match between the calculated and found mass (typically with an error of less than 5 ppm) provides strong evidence for the compound's identity.
While specific experimental HRMS data for this compound is not widely published, the table below illustrates the expected results from such an analysis. This example is based on the methodology used for similar fluorinated pyrrole derivatives. rsc.org
Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Analyte Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |
| [C₁₀H₇F₂N+H]⁺ | 180.06226 | Data not available | Data not available |
This table illustrates the type of data obtained from HRMS analysis. The calculated mass is based on the elemental composition. Actual measured data is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds within a mixture, as well as for assessing the purity of a sample.
In the analysis of this compound, a sample would be injected into the GC, where it is vaporized. The gaseous analytes then travel through a capillary column (e.g., a non-polar DB-5ms column) propelled by a carrier gas like helium. The separation is based on the differential partitioning of the compounds between the mobile phase (carrier gas) and the stationary phase lining the column. The retention time (RT), the time it takes for the compound to exit the column, is a characteristic property under a specific set of GC parameters.
Upon exiting the column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum serves as a "molecular fingerprint." For this compound, the mass spectrum would be expected to show the molecular ion peak and fragment peaks corresponding to the loss of the pyrrole or difluorophenyl moieties. The NIST Mass Spectrometry Data Center maintains extensive libraries against which obtained spectra can be compared to confirm compound identity. nih.gov
Table 2: Typical Parameters for GC-MS Analysis of Aromatic Heterocycles
| Parameter | Value/Description |
| GC System | Agilent GC-MS System or equivalent |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 10 min |
| MS Detector | Quadrupole or Ion Trap |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Scan Range | 40-500 amu |
This table presents a general set of parameters for GC-MS analysis, which would be optimized for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.gov It couples the separation power of HPLC with the sensitive detection of mass spectrometry.
For the analysis of this compound, a reversed-phase HPLC column (e.g., C18) would likely be used. The compound would be separated based on its hydrophobicity, eluting with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nist.gov
After elution from the HPLC column, the analyte enters the MS detector, commonly equipped with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. These "soft" ionization techniques typically keep the molecule intact, yielding a prominent molecular ion peak (e.g., [M+H]⁺), which is crucial for molecular weight confirmation. Further fragmentation can be induced (LC-MS/MS) to obtain structural information. nih.gov
Chromatographic Purity and Separation Techniques
Chromatographic methods are the cornerstone for determining the purity of chemical substances and for separating them from reaction byproducts or other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds. A typical setup for analyzing this compound would involve a reversed-phase C18 column and a UV detector. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area (e.g., >98%) indicates high purity. alfachemch.com
Method development involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile to water), flow rate, and the wavelength for UV detection to achieve good separation and sensitivity. pipzine-chem.comnih.gov For aromatic compounds like this N-substituted pyrrole, a detection wavelength in the UV range (e.g., 254 nm) is typically effective.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value/Description |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table outlines a standard set of starting conditions for an HPLC purity assay, which would be validated for the specific compound.
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust method for purity assessment. The principle of separation is identical to that in GC-MS, but the detector is different. FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range.
The purity of this compound can be determined by GC-FID, where the peak area of the compound is expressed as a percentage of the total peak area in the chromatogram. The operational parameters, such as the type of capillary column, temperature program, and gas flow rates, must be carefully optimized to ensure complete separation from any potential impurities, such as starting materials or reaction byproducts. nist.gov
Advanced Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
No specific DFT studies on 1-(2,4-Difluorophenyl)-1H-pyrrole were found. Such studies would typically provide valuable insights into the molecule's fundamental properties.
Optimization of Molecular Geometry and Conformational Analysis
Published data on the optimized bond lengths, bond angles, and dihedral angles for this compound are not available. A conformational analysis, which would identify the most stable spatial arrangement of the atoms, has not been reported.
Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, HOMO-LUMO Energy Gap)
Information regarding the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is not present in the available literature. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transitions, remains uncalculated for this compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis (e.g., Mulliken Charge Analysis)
MEP maps, which illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack, have not been generated for this compound. Similarly, results from Mulliken charge analysis or other population analysis methods are not available.
Analysis of Intramolecular Charge Transfer (ICT) Phenomena
While ICT is a known phenomenon in related donor-acceptor molecules, a specific analysis of this process within this compound has not been documented.
Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption Spectra, NMR Chemical Shifts)
There are no published theoretical predictions for the UV-Vis absorption maxima or the ¹H and ¹³C NMR chemical shifts for this compound. These theoretical spectra, when correlated with experimental data, are invaluable for structural confirmation.
Assessment of Thermodynamic and Kinetic Stability
Computational assessments of the thermodynamic parameters (such as enthalpy of formation) and the kinetic stability of this compound are absent from the scientific literature. Such data would provide crucial information on the compound's stability and reactivity.
Further research and dedicated computational studies are required to generate the data necessary to populate these areas of analysis for this compound.
Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Organic molecules featuring π-conjugated systems can exhibit large NLO responses, which are governed by their molecular polarizability (α) and hyperpolarizability (β).
Quantum chemical calculations, particularly DFT, are essential for predicting the NLO properties of molecules. The polarizability and the first-order hyperpolarizability can be computed using functionals like B3LYP and HSEH1PBE, often with extended basis sets such as 6-311+G(d,p), to accurately describe the electronic response to an external electric field. journaleras.com
While NLO calculations for this compound are not specifically reported, studies on other heterocyclic and difluorobenzyl derivatives show that such structures are promising candidates for NLO materials. researchgate.net The presence of the π-electron system of the pyrrole (B145914) ring connected to the difluorophenyl group could facilitate intramolecular charge transfer, a key feature for enhancing the hyperpolarizability. The first hyperpolarizability (β) of related molecules has been shown to be many times greater than that of the standard reference material, urea. journaleras.com
Table 3: Calculated NLO Properties of Related Heterocyclic and Aromatic Compounds
| Compound | Method | Dipole Moment (μ) (D) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
|---|---|---|---|---|
| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.2356 | 14.611 | 2.82 |
| 5-(Trifluoromethyl)pyridine-2-thiol | HSEH1PBE/6-311+G(d,p) | 3.2023 | 14.341 | 2.91 |
| A difluorobenzyl derivative (FBBP) | B3LYP/6-311+G(2d,p) | N/A | N/A | 1.45 |
This table presents calculated NLO data for other functionalized heterocyclic and aromatic compounds to provide context for the potential properties of the title compound. journaleras.comresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. The pyrrole scaffold is a common motif in medicinal chemistry, and its derivatives are often investigated as inhibitors of various enzymes.
Docking studies on N-phenyl pyrrole derivatives have been conducted against several important biological targets, including protein kinases and enzymes involved in microbial metabolism. nih.govresearchgate.netresearchgate.net These studies reveal that the pyrrole core and its substituents can form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—within the active site of the target protein. nih.govajpp.in
For this compound, the difluorophenyl group could engage in specific interactions, such as hydrogen bonding via the fluorine atoms or halogen bonds, which can enhance binding affinity. Docking simulations of related pyrrole-based compounds have successfully predicted binding modes and helped rationalize structure-activity relationships. For instance, various fused 1H-pyrrole derivatives have been designed and docked into the active sites of EGFR and CDK2 kinases, showing potential as anticancer agents. nih.govresearchgate.net Similarly, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives have been evaluated as inhibitors of DHFR and enoyl ACP reductase through molecular docking. researchgate.net
Table 4: Summary of Molecular Docking Studies on Related Pyrrole Derivatives
| Pyrrole Derivative Class | Biological Target | Key Findings |
|---|---|---|
| Fused 1H-Pyrroles | EGFR and CDK2 Kinases | Compounds designed with essential pharmacophoric features showed potent inhibitory activity, augmented by molecular docking into active sites. nih.govresearchgate.net |
| Pyrrole-Benzimidazoles | Human NAD(P)H-Quinone Oxidoreductase 1 (NQO1) | Derivatives showed good binding affinity and formed multiple interactions within the NQO1 active site, correlating with antioxidant activity. nih.gov |
| Dimethyl-pyrrolyl Benzohydrazides | Enoyl ACP Reductase and DHFR | Docking revealed binding interactions with both enzymes, identifying these molecules as potential antibacterial and antitubercular agents. researchgate.netmdpi.com |
This table summarizes findings from docking studies on various classes of pyrrole-containing compounds to illustrate the utility of this approach.
In Depth Pharmacological and Biological Activity Profiling
Antimicrobial Efficacy
Antibacterial Activity (Gram-Positive and Gram-Negative)
Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the antibacterial activity of the compound 1-(2,4-Difluorophenyl)-1h-pyrrole against Gram-positive or Gram-negative bacteria were identified. While the broader class of pyrrole-containing compounds has been a subject of interest in antimicrobial research, with various derivatives demonstrating a range of antibacterial effects, specific data for this compound, including minimum inhibitory concentration (MIC) values, is not available in the reviewed sources.
The chemical structure of this compound, featuring a difluorophenyl group attached to a pyrrole (B145914) ring, suggests potential for biological activity. The fluorine substitutions on the phenyl ring can influence the compound's electronic properties and lipophilicity, which are critical factors in antimicrobial action. However, without experimental data from in vitro or in vivo studies, any discussion of its potential antibacterial efficacy would be purely speculative.
Future research would be necessary to determine if this compound possesses any intrinsic antibacterial properties. Such investigations would typically involve screening the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its spectrum of activity and potency.
Data Table: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| No data available |
Q & A
Q. What are the common synthetic routes for 1-(2,4-Difluorophenyl)-1H-pyrrole, and how do reaction parameters influence yield?
The synthesis of this compound typically involves two approaches:
- Knoevenagel condensation : Reacting aldehydes or ketones with active methylene compounds under controlled conditions. Optimal yields (≥70%) are achieved at 80–100°C with anhydrous solvents like THF or DMF .
- Difluoromethylation : Introducing a difluoromethyl group to pyrrole derivatives using difluorocarbene reagents. Metal-mediated reactions (e.g., Cu-catalyzed) improve regioselectivity but require inert atmospheres .
Q. Key parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate side reactions (e.g., ring decomposition). |
| Reaction Time | 6–12 hrs | Prolonged time increases purity but risks solvent evaporation. |
| Solvent | Anhydrous DMF/THF | Polar aprotic solvents enhance electrophilic substitution. |
Q. How can spectroscopic techniques confirm the structure of this compound?
Q. What are the key considerations for optimizing purity during synthesis?
- Chromatographic purification : Use silica gel column chromatography with hexane/ethyl acetate (4:1) to remove unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity. Monitor for fluorine loss via TLC (Rf = 0.5 in hexane/EtOAc) .
Advanced Research Questions
Q. How does the electronic nature of fluorine substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing effect of fluorine enhances electrophilic aromatic substitution (EAS) at the pyrrole ring. For Suzuki-Miyaura coupling:
Q. What computational methods are used to model interactions with biological targets?
- Docking studies : Molecular docking (AutoDock Vina) with CYP450 enzymes reveals binding affinities (ΔG = -8.2 kcal/mol) due to fluorine’s hydrophobic interactions .
- DFT calculations : B3LYP/6-31G* basis sets predict frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV), correlating with observed redox activity in biological assays .
Q. How can researchers reconcile conflicting data on biological activity across studies?
- Comparative meta-analysis : Normalize IC₅₀ values against control compounds (e.g., doxorubicin) and adjust for assay variables (e.g., cell line, incubation time).
- Mechanistic validation : Use knock-out models (e.g., CRISPR-edited enzymes) to confirm target specificity. For example, conflicting antimicrobial data may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .
Q. What strategies address low regioselectivity in electrophilic substitution reactions?
- Directed metalation : Use n-BuLi at -78°C to deprotonate the pyrrole N–H group, directing electrophiles to the 3-position.
- Protecting groups : Boc protection of the pyrrole nitrogen shifts selectivity to the 2-position, achieving >90% regioselectivity in nitration reactions .
Data Contradiction Analysis
Example : Discrepancies in reported anticancer activity (IC₅₀ = 2–50 μM) may stem from:
- Solubility differences : DMSO vs. aqueous buffers alter bioavailability.
- Assay endpoints : MTT assays measure metabolic activity, while apoptosis assays (Annexin V) quantify cell death.
Resolution : Standardize protocols using the NCI-60 panel and report logP values to account for partitioning effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
